molecular formula C6H13F2N B13609582 4,4-Difluoro-3,3-dimethylbutan-1-amine

4,4-Difluoro-3,3-dimethylbutan-1-amine

Cat. No.: B13609582
M. Wt: 137.17 g/mol
InChI Key: UROAXOUNEORVMT-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a primary amine group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,3-dimethylbutan-1-amine typically involves the introduction of fluorine atoms into a butane derivative. One common method is the fluorination of 3,3-dimethylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3,3-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

4,4-Difluoro-3,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, potentially leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4,4,4-Trifluoro-3,3-dimethylbutan-1-amine: Similar structure but with an additional fluorine atom.

    3,3-Dimethylbutan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness: 4,4-Difluoro-3,3-dimethylbutan-1-amine is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H13F2N

Molecular Weight

137.17 g/mol

IUPAC Name

4,4-difluoro-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C6H13F2N/c1-6(2,3-4-9)5(7)8/h5H,3-4,9H2,1-2H3

InChI Key

UROAXOUNEORVMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C(F)F

Origin of Product

United States

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